![molecular formula C14H18Cl2W B2560777 Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- CAS No. 83136-76-9](/img/no-structure.png)
Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-” is a chemical compound with the CAS number 83136-76-9 . It has a molecular formula of C14H10Cl2W and a molecular weight of 432.97 .
Synthesis Analysis
The synthesis of tungsten compounds often involves complex processes. For instance, tungsten oxide nanostructures have been prepared by a simple hydrothermal method with the assistance of Na2SO4 as a structure-directing agent . Another method demonstrated the production of large-area polycrystalline films of WTe2 by reacting pre-deposited films of W and Te at a relatively low temperature of 550 °C .Chemical Reactions Analysis
The chemical reactions involving tungsten compounds can be complex. For example, the determination of tungsten in low-grade ores and geological samples is one of the most challenging tasks due to the interference of many associated elements .Physical And Chemical Properties Analysis
“Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-” has a melting point of 156-160 °C (lit.) . Tungsten is stable in air up to 350°C but begins to oxidize above 400°C .Applications De Recherche Scientifique
Electrochemical Energy Storage and Conversion
- Structure and Properties : WCp₂Cl₂ belongs to the class of two-dimensional transition metal dichalcogenides (TMDs). It possesses a unique single-layer structure and adjustable band structure upon 2D confinement .
- Preparation : Researchers have synthesized WCp₂Cl₂ nanoflakes using a novel rheological reaction strategy. These nanoflakes exhibit a high reversible capacity of 680 mAh·g⁻¹ after 20 cycles .
- Applications : WCp₂Cl₂ is a promising candidate for constructing next-generation environmentally benign energy storage and conversion devices. Its anisotropic properties and distinct crystal structure contribute to its suitability .
Orientations Futures
The future directions of tungsten research are promising. For instance, tungsten has been studied for its behavior in ELMy H-mode plasmas with co-/counter neutral beam injection (NBI) and unfavorable/favorable Bt . Also, the evaluation of tungsten interatomic potentials for radiation damage simulations is an active area of research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- involves the reaction of tungsten hexacarbonyl with 1-ethyl-2,4-cyclopentadiene in the presence of aluminum chloride to form tungsten tricarbonyl cyclopentadienyl. This intermediate is then reacted with ethylmagnesium bromide to form tungsten bis(cyclopentadienyl) ethyl. Finally, this compound is reacted with two equivalents of thionyl chloride to form Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-.", "Starting Materials": [ "Tungsten hexacarbonyl", "1-ethyl-2,4-cyclopentadiene", "Aluminum chloride", "Ethylmagnesium bromide", "Thionyl chloride" ], "Reaction": [ "Tungsten hexacarbonyl + 1-ethyl-2,4-cyclopentadiene + Aluminum chloride → Tungsten tricarbonyl cyclopentadienyl", "Tungsten tricarbonyl cyclopentadienyl + Ethylmagnesium bromide → Tungsten bis(cyclopentadienyl) ethyl", "Tungsten bis(cyclopentadienyl) ethyl + 2 Thionyl chloride → Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-" ] } | |
Numéro CAS |
83136-76-9 |
Nom du produit |
Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- |
Formule moléculaire |
C14H18Cl2W |
Poids moléculaire |
441.04 |
Nom IUPAC |
dichlorotungsten;2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
RYQGXPWVYLCXNT-UHFFFAOYSA-L |
SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.Cl[W]Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



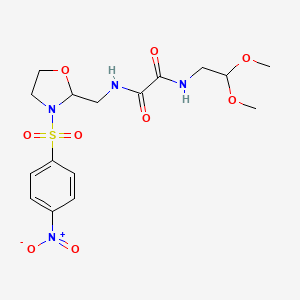

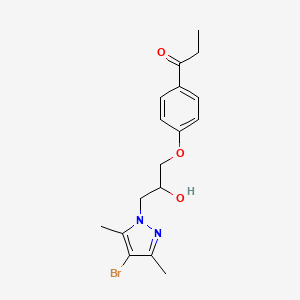
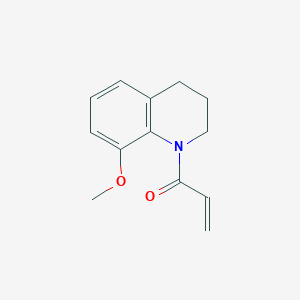
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
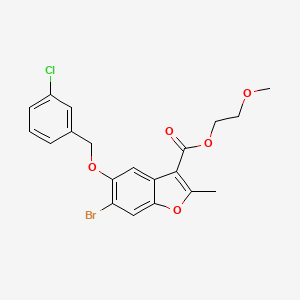
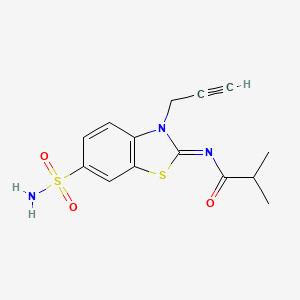
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
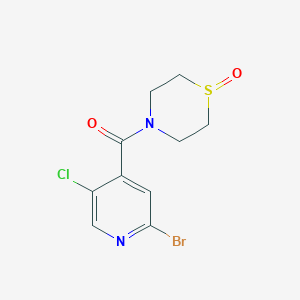

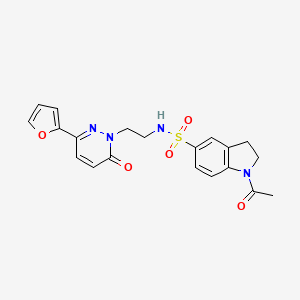
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)